

Becliconazole molecular targets and binding

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Compound Focus: Becliconazole

CAS No.: 192446-75-6

Cat. No.: S11178152

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How to Proceed with Your Research

Despite the lack of specific data for **Becliconazole**, research into antifungal agents has well-established paradigms and methodologies. The following roadmap and comparative information can guide your investigation.

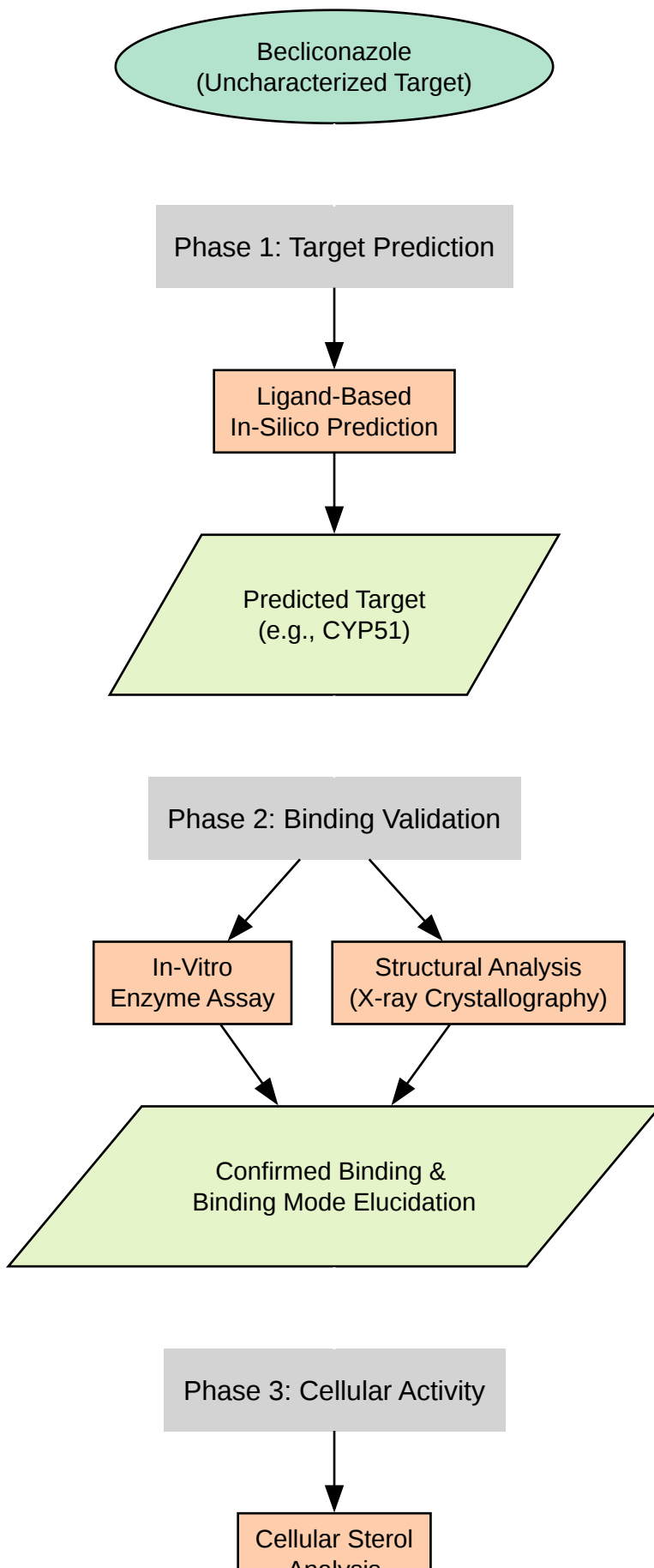
Inferred Mechanism and Research Roadmap

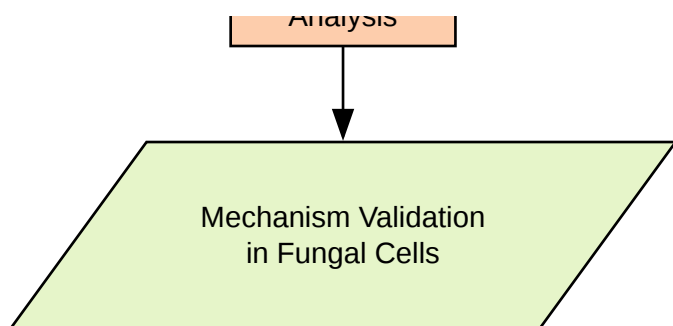
Like other azole antifungals, **Becliconazole** is expected to target **ergosterol biosynthesis**. The specific enzyme is likely **lanosterol 14 α -demethylase**, a key cytochrome P450 enzyme [1]. The table below outlines a potential research pathway to confirm this target and characterize its binding.

Research Phase	Key Objective	Recommended Methodologies	Data Output
1. Target Prediction	Identify potential protein targets.	Ligand-based computational prediction [2]: Use CTPTs (SEA, PASS) to find targets of structurally similar azoles.	A shortlist of high-probability molecular targets.
2. Binding Validation	Confirm direct physical binding	Biochemical Assays: Enzyme inhibition assays using purified <i>C. albicans</i> or <i>C. glabrata</i> CYP51.	IC50 values; Co-crystal structure revealing binding interactions (H-

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	to the predicted target.	Crystallography: Solve the 3D structure of the Becliconazole-CYP51 complex.	bonds, hydrophobic contacts).
3. Cellular Activity	Verify the mechanism in a biological system.	Sterol Analysis: HPLC/MS to detect ergosterol depletion and lanosterol accumulation in treated fungi.	Altered sterol composition; Correlation of sterol changes with growth inhibition (MIC).

This general workflow for target identification and validation, which emphasizes finding a "minimum structure" common to active molecules, can be adapted for **Becliconazole** [2]. The diagram below illustrates the logical progression of this experimental strategy.





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Experimental roadmap for **Becliconazole** target identification.

Comparative Context: Established Azole Antifungals

Since **Becliconazole**'s specific data is unavailable, the table below summarizes key properties of well-characterized azole antifungals for context. **Becliconazole**'s profile is expected to be similar.

Antifungal Agent	Class	Primary Molecular Target	Key Binding Interactions / Notes
Fluconazole	Triazole	Lanosterol 14 α -demethylase (CYP51)	Binds to the heme iron in CYP51's active site; Susceptibility is MIC-dependent [3].
Becliconazole	Imidazole	Lanosterol 14 α -demethylase (CYP51) - Predicted	Expected to coordinate with heme iron via sp ² nitrogen of imidazole ring; Chiral separation methods exist [4].
MBIC	Benzimidazole	Not a standard antifungal (ROS-dependent JNK in cancer)	Illustrates that minor structural changes (benzimidazole vs. imidazole) can lead to entirely different targets [5].

A Path Forward for Your Investigation

To acquire the detailed information you need, I suggest the following concrete steps:

- **Search specialized databases:** Query the **ChEMBL** or **PubChem** database [2]. If bioactivity data for **Becliconazole** exists, it will be listed there along with references.
- **Obtain the primary patent:** Since **Becliconazole** was under development by Menarini [4], the original patent documents will contain the most comprehensive data on its synthesis, targets, and binding.
- **Explore related compounds:** The methodology for separating **Becliconazole** enantiomers [4] is crucial because different enantiomers can have vastly different biological activities and binding affinities.

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